N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group bound to a furan-2-ylmethyl moiety. The second moiety comprises a 5-oxopyrrolidine ring with a 4-methoxyphenyl group at position 1 and a terminal carboxamide.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-30-15-6-4-14(5-7-15)26-11-13(9-18(26)28)19(29)23-20-24-25-21(33-20)32-12-17(27)22-10-16-3-2-8-31-16/h2-8,13H,9-12H2,1H3,(H,22,27)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNMJYVEJUNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound integrates multiple heterocyclic structures, including a furan ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O5S2 with a molecular weight of 487.6 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O5S2 |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 894048-26-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole rings. For instance, derivatives similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
- Case Study : A structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly impacted the cytotoxicity of these compounds. For example, compounds with halogen substitutions showed enhanced activity due to increased binding affinity for target proteins involved in cell division .
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have been well-documented. Research has shown that derivatives similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} exhibit broad-spectrum antibacterial activity.
- Testing : Compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
- Mechanism : The antibacterial action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .
Antifungal Activity
In addition to antibacterial properties, there is emerging evidence supporting the antifungal activity of thiadiazole-containing compounds.
- Research Findings : Thiadiazole derivatives have shown efficacy against various fungal strains, with some studies reporting significant inhibition rates comparable to standard antifungal agents .
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Notable Findings |
|---|---|---|
| Anticancer | MCF-7 (breast cancer), A549 (lung cancer) | IC50 as low as 0.28 µg/mL |
| Antibacterial | Staphylococcus aureus, E. coli | MIC values ranging from 0.125 to 8 µg/mL |
| Antifungal | Various fungal strains | Significant inhibition rates observed |
Scientific Research Applications
Chemical Properties and Structure
Compound X has the following structural and chemical characteristics:
- Molecular Formula : C30H30N4O8S
- Molecular Weight : 606.6 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide
The compound features a thiadiazole ring, which is known for its biological activity, and a furan moiety that enhances its interaction with biological targets.
Antimicrobial Activity
One of the primary applications of compound X is its potential antimicrobial properties. Research has shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. The incorporation of the furan group may enhance these effects by improving solubility and bioavailability.
Case Study : A study demonstrated that similar thiadiazole derivatives showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting that compound X could be explored further for its antimicrobial potential.
Anticancer Properties
Compounds containing thiadiazole and furan have been investigated for their anticancer properties. The ability of these compounds to inhibit tumor cell proliferation has been linked to their interaction with specific enzymes involved in cancer progression.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole A | Breast Cancer | 12.5 | |
| Thiadiazole B | Lung Cancer | 10.0 | |
| Compound X | TBD | TBD | Ongoing research |
Anti-inflammatory Effects
Research indicates that compounds with a similar structure can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial in developing treatments for chronic inflammatory diseases.
Case Study : A derivative of compound X was tested for its ability to reduce inflammation in animal models, showing promising results in decreasing levels of TNF-alpha and IL-6.
Drug Development
The unique structure of compound X positions it as a candidate for drug development. Its ability to interact with multiple biological targets makes it suitable for designing multi-target drugs, particularly in treating complex diseases like cancer and infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives with Sulfanyl Linkages
Several analogs share the 1,3,4-thiadiazole scaffold with sulfanyl substitutions but differ in substituent chemistry:
Key Structural Differences :
- The 5-oxopyrrolidine moiety distinguishes it from tetrahydropyrimidine-based analogs, possibly modulating target selectivity .
Pharmacological Activity Profiling
- Bioactivity Clustering : Compounds with thiadiazole cores and sulfanyl linkages cluster into groups with similar modes of action, such as enzyme inhibition (e.g., carbonic anhydrase, HDACs) . The target compound’s 4-methoxyphenyl group aligns with analogs showing anti-inflammatory activity via COX-2 inhibition .
Physicochemical Properties
Implications :
- Higher LogP of the target compound versus pyridinesulfonamide derivatives may enhance blood-brain barrier penetration but reduce aqueous solubility.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s chloroacetylation and thiolation steps, but the furan-2-ylmethyl group may introduce steric challenges during coupling .
- Bioactivity Gaps : While analogs show confirmed enzyme inhibition, the target compound’s activity remains theoretical. Experimental validation against HDACs or kinases is needed .
- chloro groups) can drastically alter target binding .
Q & A
Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as demonstrated in analogous thiadiazole syntheses .
- Catalyst Use : Employ coupling agents like HATU or EDCI for amide bond formation, critical for assembling the carboxamide moiety .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product. Evidence from similar heterocyclic systems shows yields improve by 15–20% with gradient elution .
Basic Research: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is mandatory:
Advanced Research: What strategies resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR chemical shifts. Adjust for solvent polarity (e.g., DMSO implicit solvation models) .
- Dynamic NMR : Detect rotational barriers in flexible groups (e.g., methoxyphenyl ring) using variable-temperature H NMR .
- Cross-Validation : Use X-ray data (e.g., torsion angles from SHELXL refinements ) to validate computational geometries.
Advanced Research: How can structure-activity relationship (SAR) studies elucidate pharmacological targets?
Methodological Answer:
Design SAR studies around key pharmacophores:
- Thiadiazole Core : Replace with oxadiazole or triazole to assess heterocycle specificity. Analogous systems show altered kinase inhibition profiles .
- Furan Methyl Group : Introduce halogens (e.g., Cl, F) to probe steric/electronic effects on target binding. Fluorine substitution in related compounds enhanced cellular permeability by 30% .
- Methoxyphenyl Ring : Test demethylated or nitro-substituted derivatives to evaluate hydrogen-bonding interactions. Evidence from diaryliodonium salt derivatives suggests methoxy groups stabilize π-π stacking .
Advanced Research: How do substituents on the thiadiazole ring influence metabolic stability?
Methodological Answer:
Metabolic stability is governed by electronic and steric factors:
- Sulfanyl Linker : Replace with sulfonyl to reduce CYP450-mediated oxidation. Similar modifications in thiadiazole-carboxamides increased half-life (t) by 2-fold in hepatic microsomes .
- Furan Methyl Carbamoyl : Introduce methylene spacers to mitigate hydrolysis. In vitro assays on furan-amide hybrids showed spacer length inversely correlates with esterase susceptibility .
- In Silico Profiling : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with lower topological polar surface area (<90 Ų) for improved bioavailability .
Advanced Research: What experimental designs address low reproducibility in biological assays for this compound?
Methodological Answer:
Mitigate variability through:
- Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity, as validated in phenoxazine-carboxamide assays .
- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence polarization) and cell-based viability assays (MTT/WST-1) to confirm target engagement .
- Batch Consistency : Characterize multiple synthetic batches via HPLC-UV (RSD <2%) and DSC (melting point ±1°C) to ensure uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
